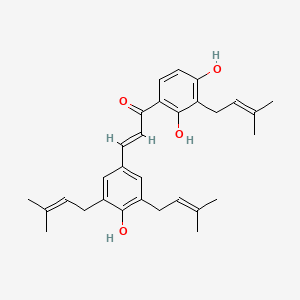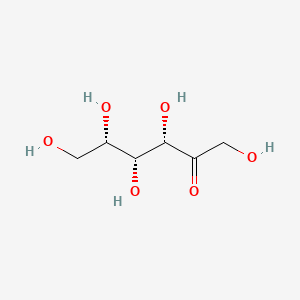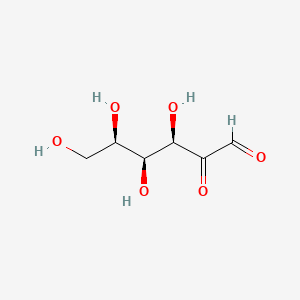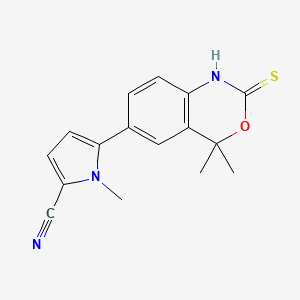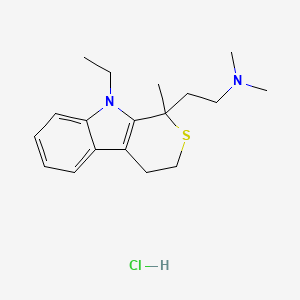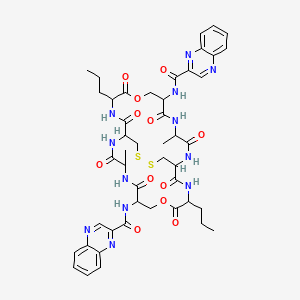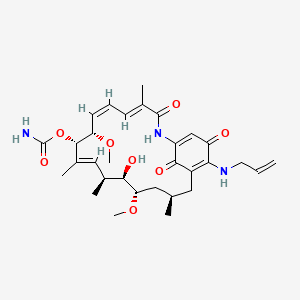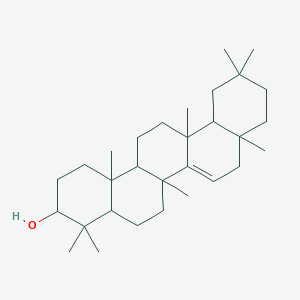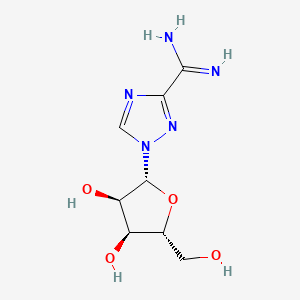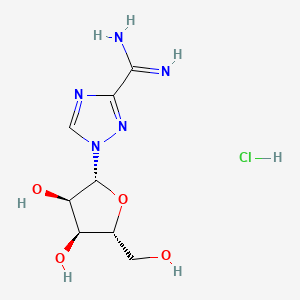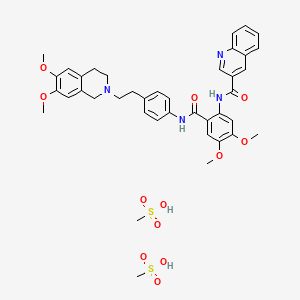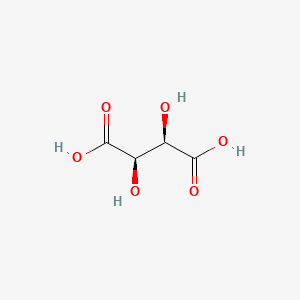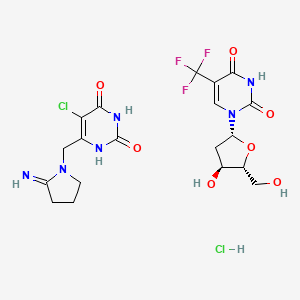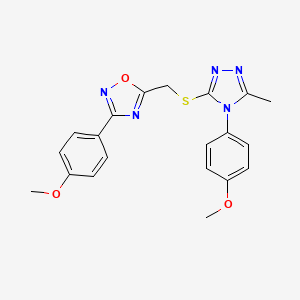
TC-E 5001
Vue d'ensemble
Description
TC-E 5001 is a dual inhibitor of TNKS1 and TNKS2.
Applications De Recherche Scientifique
- TC-E 5001 inhibe la voie de signalisation WNT, qui joue un rôle crucial dans la prolifération cellulaire, la différenciation et l'homéostasie tissulaire. En stabilisant les niveaux d'Axin2, this compound perturbe la signalisation WNT, ce qui en fait une cible thérapeutique potentielle pour le traitement du cancer .
- Les systèmes hétéro-biaryles présents dans this compound contribuent à son activité double. Bien que des optimisations supplémentaires soient nécessaires, cette stratégie est prometteuse pour le développement d'inhibiteurs doubles puissants de la signalisation MET et WNT .
- Les tankyrases sont impliquées dans la régulation de la signalisation WNT en modulant la stabilité des protéines Axin. L'inhibition des tankyrases peut avoir un impact sur l'activité de la voie WNT .
- La fraction triazole dans this compound remplace le cycle thiophène trouvé dans les inhibiteurs de MET tels que le tepotinib. Ces modifications structurales permettent à this compound d'interagir avec les voies de signalisation MET et WNT .
Inhibition de la voie de signalisation WNT
Double inhibition de la kinase MET et de la signalisation WNT
Inhibition de la tankyrase
Aperçus structuraux
Perspectives de développement de médicaments
Mécanisme D'action
Target of Action
TC-E 5001, also known as 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole, primarily targets Tankyrase 1/2 (TNKS1/2) . TNKS1/2 are enzymes involved in the regulation of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound inhibits TNKS1/2 via a novel adenosine pocket binding mechanism . The inhibition constants (Kd values) for TNKS1 and TNKS2 are 79 nM and 28 nM, respectively . This interaction results in the inhibition of the Wnt signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting TNKS1/2, this compound disrupts the function of this pathway, leading to downstream effects on cell proliferation and differentiation . Additionally, this compound also inhibits Axin2 and STF, with IC50 values of 0.709 μM and 0.215 μM, respectively .
Pharmacokinetics
The compound’s molecular weight (40946) and chemical structure suggest that it may have suitable properties for bioavailability .
Result of Action
The inhibition of TNKS1/2 by this compound leads to the disruption of the Wnt signaling pathway . This results in the stabilization of Axin2 levels , which can influence cell proliferation and differentiation. The specific molecular and cellular effects of this compound’s action would depend on the cell type and the context in which the compound is used.
Analyse Biochimique
Biochemical Properties
TC-E 5001 plays a crucial role in biochemical reactions. It acts as an inhibitor of the Wnt pathway, specifically inhibiting tankyrase 1/2 (TNKS1/2) via novel adenosine pocket binding . The compound also inhibits Axin2 and STF .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By inhibiting the Wnt signaling pathway, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits TNKS1/2 via novel adenosine pocket binding .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-13-22-23-20(25(13)15-6-10-17(27-3)11-7-15)29-12-18-21-19(24-28-18)14-4-8-16(26-2)9-5-14/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZSHPITKSPDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


